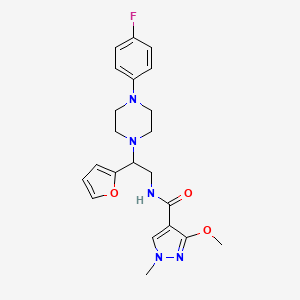![molecular formula C15H11FN4O B2626249 5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 861210-18-6](/img/structure/B2626249.png)
5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyrazolo[1,5-a]pyrimidine core structure . This type of structure is common in many biologically active compounds, including potential neuroprotective and anti-neuroinflammatory agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various techniques. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Fluorinated Pyrimidines in Cancer Treatment
Fluorine Chemistry in Cancer Therapy
Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), in treating cancer. The review covers methods for 5-FU synthesis, including isotope incorporation for studying metabolism and biodistribution, and the preparation of RNA and DNA substituted with fluorinated pyrimidines for biophysical studies. Insights into how these compounds affect nucleic acid structure and dynamics, beyond the well-known inhibition of thymidylate synthase (TS), have been achieved through both computational and experimental studies. The potential for using polymeric fluorinated pyrimidines in personalized medicine is discussed, highlighting new roles for RNA modifying enzymes and DNA topoisomerase 1 in mediating anti-tumor activity (W. Gmeiner, 2020).
Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
This review focuses on the regio-orientation and regioselectivity in reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines. It addresses literature controversies regarding substituent regio-orientation on the pyrimidine ring, providing clarity on the significance of regio-orientation in synthetic pathways and the impact on medicinal applications (M. Mohamed, A. M. Mahmoud, 2019).
Medicinal Perspectives of Pyrimidine Derivatives
Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been extensively reviewed for their potential as anti-Alzheimer's agents. This comprehensive review underscores the structural activity relationship (SAR) of pyrimidine derivatives, highlighting their broad spectrum of medicinal properties and the ongoing challenges in drug development for neurological disorders. The review suggests a significant opportunity for further exploration of this scaffold in developing potential drug candidates (Subham Das et al., 2021).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
This review elaborates on the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives. Highlighting SAR studies, it presents the wide range of medicinal properties exhibited by compounds based on this scaffold, such as anticancer, CNS agents, and anti-inflammatory properties. The review emphasizes the need for further medicinal chemistry efforts to exploit this privileged scaffold in drug development (S. Cherukupalli et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c1-9-8-20-15(11(6-17)7-18-20)19-14(9)10-3-4-13(21-2)12(16)5-10/h3-5,7-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFYVREGLQTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C#N)N=C1C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626166.png)
![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)





![(4-Butoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626176.png)


![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2626184.png)


![(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2626187.png)